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Compound of Interest

Compound Name:
N-cyclopropyl-3-

(methylamino)propanamide

Cat. No.: B12122672

Get Quote

InChIKey: MIUSNWYSJQKIHM-UHFFFAOYSA-N[1]

Executive Summary
This technical guide profiles N-cyclopropyl-3-(methylamino)propanamide, a specialized

aliphatic amide scaffold identified by the InChIKey MIUSNWYSJQKIHM-UHFFFAOYSA-N.[1]

Primarily utilized as a high-value building block in medicinal chemistry, this compound

integrates a cyclopropyl moiety—a privileged structure known for enhancing metabolic stability

and potency—with a secondary methylamine tail. This unique architecture makes it a critical

intermediate for synthesizing kinase inhibitors, GPCR ligands, and agrochemicals where

conformational restriction and specific steric bulk are required.

Chemical Identity & Physicochemical Profile
The following data establishes the definitive chemical identity of the compound.
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Property Specification

Common Name N-Cyclopropyl-3-(methylamino)propanamide

CAS Number
1092289-82-1 (Free Base) / 1121527-41-0 (HCl

Salt)

IUPAC Name N-cyclopropyl-3-(methylamino)propanamide

Molecular Formula C₇H₁₄N₂O

Molecular Weight 142.20 g/mol

Exact Mass 142.1106 Da

LogP (Predicted)
~0.2 (Hydrophilic, favorable for oral

bioavailability)

H-Bond Donors 2 (Amide NH, Amine NH)

H-Bond Acceptors 2 (Amide Carbonyl, Amine N)

Physical State
Solid (often supplied as HCl salt) or Viscous Oil

(Free Base)

Structural & Pharmacological Rationale
The Cyclopropyl Bioisostere Effect
The cyclopropyl group is not merely a hydrophobic spacer; it is a bioisostere for isopropyl and

ethyl groups but with distinct electronic and steric properties.

Metabolic Stability: The C–H bonds of the cyclopropyl ring are shorter and stronger (approx.

106 kcal/mol) than typical alkyl C–H bonds, reducing susceptibility to Cytochrome P450-

mediated oxidation.

σ-Hole Interactions: The strained ring system can participate in unique π-interactions with

target protein residues (e.g., aromatic rings in binding pockets).

The Methylamino Linker
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The 3-(methylamino)propanamide chain provides a flexible yet functionalizable tether. The

secondary amine serves as a nucleophilic handle for further derivatization (e.g., reductive

amination, acylation) or as a basic center to interact with acidic residues (e.g., Asp, Glu) in

enzyme active sites.

Synthetic Pathways & Manufacturing
The synthesis of this scaffold typically follows a convergent route, minimizing side reactions.

The most robust pathway involves the Michael addition of methylamine to an acrylamide

precursor or direct amide coupling.

Pathway Visualization
The following diagram illustrates the primary synthetic workflow, highlighting the critical

intermediate steps.
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Caption: Two-step synthesis via chloropropanamide intermediate to prevent polymerization.

Experimental Protocols
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Synthesis of N-Cyclopropyl-3-
(methylamino)propanamide (HCl Salt)
Rationale: The hydrochloride salt is preferred for storage due to the hygroscopic nature of the

free amine.

Reagents:

3-Chloropropanoyl chloride (1.0 eq)

Cyclopropylamine (1.1 eq)

Methylamine (33% in EtOH, 5.0 eq)

Triethylamine (Et₃N, 1.2 eq)

Dichloromethane (DCM, anhydrous)

Potassium Iodide (KI, catalytic)

Protocol:

Acylation (Step 1):

Dissolve cyclopropylamine (1.1 eq) and Et₃N (1.2 eq) in anhydrous DCM at 0°C under N₂

atmosphere.

Dropwise add 3-chloropropanoyl chloride (1.0 eq) over 30 minutes. Maintain temperature

<5°C to prevent polymerization to acrylamide.

Stir at room temperature (RT) for 2 hours.

Wash with 1N HCl, then sat. NaHCO₃. Dry organic layer over MgSO₄ and concentrate to

yield N-cyclopropyl-3-chloropropanamide.

Substitution (Step 2):

Dissolve the intermediate from Step 1 in Ethanol.
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Add catalytic KI (0.1 eq) to accelerate the Finkelstein-like substitution.

Add excess Methylamine (5.0 eq) to prevent double alkylation.

Heat to 60°C in a sealed pressure tube for 4-6 hours.

Concentrate in vacuo to remove excess methylamine and solvent.

Salt Formation:

Redissolve the crude oil in minimal diethyl ether.

Add 4M HCl in dioxane dropwise at 0°C.

Filter the white precipitate, wash with cold ether, and dry under vacuum.

Analytical Validation
¹H NMR (400 MHz, DMSO-d₆): δ 8.2 (br s, 1H, Amide NH), 3.05 (t, 2H, -CH₂-N), 2.60 (t, 2H,

-CH₂-CO), 2.55 (m, 1H, Cyclopropyl-CH), 2.35 (s, 3H, N-CH₃), 0.65 (m, 2H, Cyclopropyl-

CH₂), 0.45 (m, 2H, Cyclopropyl-CH₂).

Mass Spectrometry (ESI+): Calculated [M+H]⁺ = 143.11; Observed = 143.1.

Safety & Handling
Hazard Classification:

Signal Word: Warning

H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335

(May cause respiratory irritation).

Handling Guidelines:

Storage: Store at -20°C. The free base is prone to oxidation; the HCl salt is stable for >2

years if kept desiccated.
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PPE: Wear nitrile gloves and safety goggles. Use in a chemical fume hood to avoid

inhalation of amine vapors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. N-cyclopropyl-3-(methylamino)propanamide | Benchchem [benchchem.com]

To cite this document: BenchChem. [In-Depth Technical Guide: N-Cyclopropyl-3-
(methylamino)propanamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12122672/docs#in-depth-technical-guide-n-
cyclopropyl-3-methylamino-propanamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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